Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate
Description
Historical Context and Discovery
The compound was first synthesized in the early 21st century as part of efforts to develop enantiomerically pure intermediates for neurological therapeutics. Its discovery is tied to the optimization of lacosamide, a third-generation antiepileptic drug requiring precise stereochemical control. The introduction of the tert-butyl carbamate group provided enhanced stability during synthetic steps, while the bromine and methoxy substituents enabled selective cross-coupling reactions.
Key milestones in its development include:
Significance in Chemical Research
This compound is pivotal for:
- Chiral Synthesis : The (1S) configuration ensures compatibility with enzymatic and catalytic asymmetric processes.
- Pharmaceutical Intermediates : Serves as a precursor to lacosamide, where stereochemistry dictates biological activity.
- Structural Diversification : The bromine atom permits Suzuki-Miyaura couplings, while the methoxy group enables demethylation or etherification.
General Overview of Carbamate Chemistry
Carbamates (R~2~NC(O)OR) are derivatives of carbamic acid, known for their stability and versatility in organic synthesis. Tert-butyl carbamates, in particular, are widely used as protective groups for amines due to their resistance to nucleophilic attack and ease of removal under acidic conditions.
Key Reactions Involving Carbamates
Importance of Chirality in the Compound
The (1S)-configured ethyl group is critical for its biological relevance. Chirality influences:
- Receptor Binding : Enantiomers exhibit differential interactions with target proteins, as seen in lacosamide’s stereospecific inhibition of sodium channels.
- Metabolic Stability : The (1S) configuration reduces susceptibility to hepatic oxidation compared to the (1R) enantiomer.
- Synthetic Efficiency : Asymmetric hydrogenation and enzymatic resolution methods yield >99% enantiomeric excess, ensuring pharmaceutical-grade purity.
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)11-8-10(15)6-7-12(11)18-5/h6-9H,1-5H3,(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRKPQMJMFDZGI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Br)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703511 | |
| Record name | tert-Butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701939-03-9 | |
| Record name | tert-Butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate, also known by its CAS number 701939-03-9, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, highlighting its effects on receptor modulation, antibacterial properties, and cytotoxicity.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group attached to a carbamate moiety and a bromo-substituted methoxyphenyl group. Its chemical structure can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in the nervous system and microbial environments.
1. Receptor Modulation
Research indicates that compounds similar to this compound may influence neurotransmitter receptors. For instance, studies have shown that certain carbamate derivatives can modulate gamma-aminobutyric acid type A (GABA_A) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The modulation of these receptors can lead to anxiolytic effects, making such compounds valuable in the treatment of anxiety disorders .
2. Antibacterial Properties
The antibacterial activity of this compound has been explored through various assays. In vitro studies have demonstrated that similar compounds exhibit moderate to good antibacterial activity against several strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The effectiveness of these compounds is often assessed using minimum inhibitory concentration (MIC) tests, which indicate the lowest concentration required to inhibit bacterial growth .
3. Cytotoxicity
Cytotoxicity assays are critical for evaluating the safety profile of any new pharmacological agent. Preliminary studies on related carbamate derivatives suggest that they may exhibit cytotoxic effects on certain cancer cell lines. However, specific data on this compound remains limited and requires further investigation to establish a definitive safety profile .
Table 1: Summary of Biological Activities
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate serves as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a valuable building block in synthetic organic chemistry.
Reactivity and Derivative Formation
The compound can undergo transformations that yield diverse derivatives with potential applications in pharmaceuticals and agrochemicals. For example, reactions involving this compound can produce substituted phenyl derivatives that are crucial for developing new materials with tailored properties.
Biological Research
Biochemical Probes
In biological research, this compound is investigated as a biochemical probe to study protein-ligand interactions. Its ability to form stable complexes with target proteins makes it useful for elucidating biological pathways and mechanisms.
Potential Therapeutic Applications
Research indicates that this compound may exhibit therapeutic properties. Studies have explored its role as a lead compound for developing drugs targeting specific diseases, particularly those involving enzyme inhibition. The compound's structural features suggest it could interact with biological targets relevant in treating conditions like cancer or neurodegenerative diseases.
Medicinal Chemistry
Drug Development
this compound is being evaluated for its potential as a drug candidate. Its unique molecular structure allows it to be modified to enhance pharmacological properties, including bioavailability and selectivity towards specific biological targets.
Case Studies and Research Findings
- Neuroprotective Effects: A study highlighted the neuroprotective potential of similar carbamate derivatives against oxidative stress in neuronal cells, suggesting that this compound may offer protective effects in neurodegenerative models.
- Antimicrobial Activity: Research has shown that compounds related to this carbamate exhibit antimicrobial properties against various pathogens, indicating its potential use in treating infections.
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is utilized in producing specialty chemicals. Its unique chemical properties make it suitable for various manufacturing processes, particularly in creating high-value chemicals used in pharmaceuticals and agrochemicals.
Data Summary
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules | Development of new materials |
| Biological Research | Biochemical probe for protein interactions | Understanding biological mechanisms |
| Medicinal Chemistry | Lead compound for drug development | Targeting diseases like cancer |
| Industrial Applications | Production of specialty chemicals | Manufacturing high-value chemicals |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 5-position of the aromatic ring serves as an electrophilic site for nucleophilic substitution. This reaction is facilitated by palladium catalysis or under basic conditions.
Example reaction with amines :
The bromine can be displaced by primary or secondary amines via Buchwald-Hartwig amination. For instance, reaction with morpholine in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C yields the corresponding aryl amine derivative .
| Reaction | Conditions | Product |
|---|---|---|
| Amination with morpholine | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C, 12h | Tert-butyl [(1S)-1-(5-morpholino-2-methoxyphenyl)ethyl]carbamate |
| Methoxylation | CuI, 1,10-phenanthroline, K₃PO₄, methanol, 110°C, 24h | Tert-butyl [(1S)-1-(2,5-dimethoxyphenyl)ethyl]carbamate |
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed cross-coupling with boronic acids, enabling aryl-aryl or aryl-heteroaryl bond formation.
Example reaction with phenylboronic acid :
Using Pd(PPh₃)₄, Na₂CO₃, and a mixture of dioxane/water (3:1) at 80°C for 6h, the bromine is replaced by a phenyl group.
| Boronic Acid | Catalyst | Conditions | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O, 80°C, 6h | 85% |
| 4-Pyridylboronic acid | PdCl₂(dppf) | DMF, 100°C, 12h | 78% |
Hydrolysis of the Carbamate Group
The tert-butyl carbamate group is hydrolyzed under acidic or basic conditions to yield the primary amine.
Acidic hydrolysis :
Treatment with HCl in dioxane (4M, 2h, 25°C) removes the Boc group, generating [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]amine .
Basic hydrolysis :
Using NaOH in THF/H₂O (1:1) at 60°C for 4h provides the same amine product.
Functionalization of the Ethyl Side Chain
The stereogenic center at the 1-position allows for enantioselective transformations.
Oxidation :
The ethyl group can be oxidized to a ketone using Dess-Martin periodinane in dichloromethane (25°C, 2h), yielding tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)acetyl]carbamate .
Reductive amination :
After hydrolysis of the carbamate, the primary amine undergoes reductive amination with aldehydes (e.g., benzaldehyde) using NaBH₃CN in MeOH to form secondary amines .
Halogen Exchange Reactions
The bromine atom can be replaced by other halogens via halogen-exchange reactions.
Fluorination :
Using KF and CuI in DMF at 120°C for 24h replaces bromine with fluorine.
| Halogen Source | Reagent | Conditions | Yield |
|---|---|---|---|
| KF | CuI, DMF, 120°C | 24h | 65% |
| KI | Pd(OAc)₂, DMSO, 100°C | 12h | 72% |
Key Research Findings
-
The (1S)-configuration enhances enantioselectivity in catalytic reactions, as demonstrated in asymmetric hydrogenation studies .
-
The methoxy group directs electrophilic substitution to the para position relative to itself, but steric hindrance from the tert-butyl group moderates reactivity.
-
Hydrolysis rates of the carbamate group are pH-dependent, with acidic conditions (HCl/dioxane) proving faster than basic conditions .
This compound’s versatility in cross-coupling, substitution, and stereoselective transformations underscores its utility in pharmaceutical synthesis and materials science.
Comparison with Similar Compounds
tert-Butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate
- CAS : 266369-42-0
- Molecular Formula: C₁₃H₁₉NO₃
- Molecular Weight : 237.29 g/mol
- Key Differences: Replaces 5-bromo-2-methoxyphenyl with 3-hydroxyphenyl. Lacks bromine and methoxy groups, reducing steric bulk and altering electronic properties. Lower molecular weight (237.29 vs. 330.22) and predicted boiling point (387.3°C) . Applications: Intermediate for phenolic derivatives in drug discovery .
tert-Butyl [(1S)-1-(3-bromophenyl)ethyl]carbamate
- CAS : 477312-85-9
- Molecular Formula: C₁₃H₁₈BrNO₂
- Molecular Weight : 300.19 g/mol
- Key Differences :
Functional Group Variations
tert-Butyl N-[(1S)-1-(5-amino-2-fluorophenyl)ethyl]carbamate
- CAS : 2349707-84-0
- Molecular Formula : C₁₃H₁₉N₂O₂F
- Molecular Weight : 254.30 g/mol
- Key Differences: Substitutes bromine with 5-amino and adds 2-fluoro groups. Amino group introduces nucleophilic reactivity; fluorine enhances metabolic stability. Applications: Fluorinated building blocks for kinase inhibitors .
(S)-tert-Butyl (1-(4-bromo-1H-imidazol-2-yl)ethyl)carbamate
- CAS : 1398507-98-6
- Molecular Formula : C₁₀H₁₆BrN₃O₂
- Molecular Weight : 290.16 g/mol
- Key Differences :
Reactivity Profiles
Physicochemical Properties
Preparation Methods
Key Preparation Routes and Reaction Steps
Alternative Preparation via N-BOC-D-Serine (Patent CN102020589B)
Another method involves the use of N-BOC-D-serine as a starting material to prepare the Boc-protected carbamate intermediate:
- N-BOC-D-serine is converted into a mixed acid anhydride using isobutyl chlorocarbonate with N-methylmorpholine as the acid scavenger.
- This reactive intermediate undergoes condensation with benzylamine derivatives in anhydrous ethyl acetate at low temperatures (-20 to 40 °C, preferably -10 to 5 °C).
- The reaction proceeds under anhydrous and cold conditions to give the Boc-protected carbamate with high yield (~81.6%) and stereochemical integrity.
- The process avoids expensive chiral catalysts and uses more accessible reagents, favoring industrial scalability and greener synthesis.
Reaction Conditions Summary:
| Parameter | Range/Value |
|---|---|
| Temperature | -20 to 40 °C (optimal -10 to 5 °C) |
| Solvent | Anhydrous ethyl acetate (8-10 times weight of N-BOC-D-serine) |
| Molar Ratios | N-BOC-D-serine : isobutyl chlorocarbonate = 1 : 1.1–1.5 |
| Molar Ratios | N-BOC-D-serine : N-methylmorpholine = 1 : 1.1–1.5 |
| Reaction Time | 3–5 hours |
The product is confirmed by ^1H NMR and MS analysis, indicating high purity and correct stereochemistry.
Analytical Data Supporting Product Identity
| Analytical Technique | Data (Representative) |
|---|---|
| ^1H NMR (400 MHz, DMSO-d6) | 1.38 (s, 9H, tert-butyl), 3.58 (m, 2H), 3.99 (br, 1H), 4.31 (m, 2H), 4.80 (t, J=5.8 Hz, 1H), 6.59 (d, J=7.2 Hz, 1H), 7.20–7.31 (m, 5H), 8.25 (s, 1H) |
| MS (ESI) | m/z 295.2 [M+H]^+ |
These data confirm the structure of the Boc-protected chiral carbamate intermediate.
Summary Table of Preparation Methods Comparison
| Feature | Route via 3-Bromo-2-methoxybenzoic Acid | Route via N-BOC-D-Serine |
|---|---|---|
| Starting Material Availability | Limited, expensive | Readily available |
| Chiral Induction | Chiral borane catalyst (R-CBS) | Chiral starting material (N-BOC-D-serine) |
| Optical Purity | Moderate, catalyst-dependent | High, from chiral pool |
| Reaction Complexity | Multi-step, costly reagents | Fewer steps, milder conditions |
| Industrial Suitability | Limited by cost and selectivity | More suitable due to scalability and green chemistry |
| Environmental Impact | Higher due to reagents and waste | Lower, uses greener solvents and reagents |
Additional Notes on Reaction Mechanisms
- The asymmetric reduction step in the first route relies on the formation of a chiral borane complex that selectively reduces the ketone to the (S)-alcohol.
- The second route leverages the inherent chirality of N-BOC-D-serine, avoiding the need for chiral catalysts.
- Boc protection is a standard carbamate protecting strategy that stabilizes the amine functionality and facilitates subsequent synthetic transformations.
Q & A
Basic Research Question
- NMR Spectroscopy : H/C NMR confirms structure (e.g., methoxy singlet at δ 3.8 ppm, tert-butyl at δ 1.4 ppm) .
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+Na] at m/z 385.08) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (if crystalline) .
What are the common side reactions or byproducts encountered during synthesis?
Advanced Research Question
- Hydrolysis : Carbamate cleavage under acidic/basic conditions generates amine byproducts .
- Halogen Exchange : Bromine may undergo unintended substitution (e.g., Suzuki coupling if palladium contaminants exist) .
- Oxidation : Methoxy groups can oxidize to quinones under strong oxidizing conditions .
Mitigation : Use inert atmospheres (N) and monitor reaction progress via TLC/LC-MS .
How does the bromine substituent influence the compound’s reactivity and biological activity?
Advanced Research Question
- Reactivity : Bromine enhances electrophilic aromatic substitution (e.g., Suzuki-Miyaura cross-coupling) for derivatization .
- Biological Activity : Bromine participates in halogen bonding with protein targets (e.g., kinase ATP pockets), improving binding affinity .
Example : Analogues with Cl or F substituents show 10–20% lower inhibition in kinase assays compared to brominated derivatives .
How can researchers scale up synthesis without compromising purity?
Advanced Research Question
- Continuous Flow Reactors : Reduce exothermic risks and improve mixing efficiency .
- In-line Purification : Couple synthesis with automated flash chromatography .
- Process Analytical Technology (PAT) : Real-time HPLC monitoring adjusts parameters dynamically .
What strategies are effective in resolving conflicting data from different reaction conditions?
Advanced Research Question
- Design of Experiments (DoE) : Statistically isolates critical variables (e.g., temperature vs. solvent) .
- Control Studies : Replicate reactions under identical conditions to identify anomalies.
- Cross-validation : Compare NMR, LC-MS, and elemental analysis data to confirm consistency .
What are the stability considerations under various storage conditions?
Basic Research Question
- Solid State : Stable at RT for 6–12 months in desiccators (darkness prevents photodegradation) .
- Solution : Store in anhydrous DMSO at -20°C; avoid aqueous buffers (hydrolysis risk) .
How to design experiments to study metabolic pathways?
Advanced Research Question
- Radiolabeling : Incorporate C at the carbamate group to track metabolites via scintillation counting .
- LC-MS/MS : Identify phase I/II metabolites in hepatocyte incubations .
- CYP450 Inhibition Assays : Use fluorogenic substrates to assess enzyme interactions .
What computational methods predict interactions with biological targets?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
